![molecular formula C10H8ClNO3S2 B3006589 Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate CAS No. 478246-26-3](/img/structure/B3006589.png)
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate (MCTC) is a synthetic molecule with a variety of potential applications in scientific research. MCTC has been studied extensively in the past few decades, and its unique properties have been found to be useful in a variety of biochemical and physiological processes.
Scientific Research Applications
Chemical Synthesis Applications :
- Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, was used in the synthesis of thiazole-carboxylates, demonstrating its utility in chemical transformations (Žugelj et al., 2009).
- The reaction of methyl 3-phenyl-3-chloro-2-oxopropionate with thiosemicarbazones, leading to the formation of 4-methoxycarbonyl-5-phenyl-2-substituted thiazoles, showcases the potential of similar compounds in synthesizing novel thiazole derivatives (Mamedov et al., 1991).
Biological Activity :
- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, including compounds with similar structures, showed potent antimicrobial activity against a variety of microorganisms (Liaras et al., 2011).
- Compounds with structural similarities to Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate demonstrated significant anti-inflammatory and antimicrobial properties, indicating their potential in pharmaceutical applications (Moloney, 2000).
Advanced Materials and Applications :
- The study of crystal structures of similar compounds, like the 2-methoxy-substituted derivative, reveals information crucial for designing advanced materials and understanding molecular interactions (Swamy et al., 2014).
- Research on novel thiazole derivatives containing methoxy-napthyl moiety with potent anti-bacterial and anti-tubercular properties suggests their application in developing new therapeutic agents (Prasad & Nayak, 2016).
Safety and Hazards
Future Directions
Thiazole compounds have been an important heterocycle in the world of chemistry for many decades . They have been used in the development of various drugs and biologically active agents . Therefore, it is likely that future research will continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar thiazole structures have been known to interact with dna and topoisomerase ii .
Mode of Action
It can be inferred from related compounds that it may bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks .
Biochemical Pathways
Based on the potential interaction with dna and topoisomerase ii, it can be speculated that it may affect dna replication and transcription processes .
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it can be speculated that it may lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Properties
IUPAC Name |
methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S2/c1-14-9(13)8-7(2-3-16-8)15-5-6-4-12-10(11)17-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSCTUISYSMUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
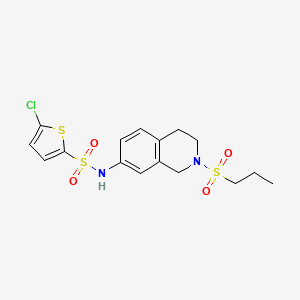
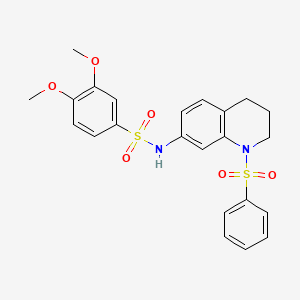
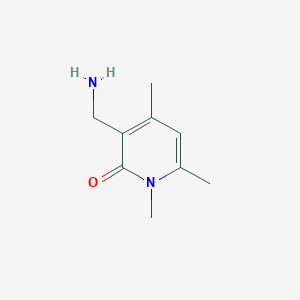
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
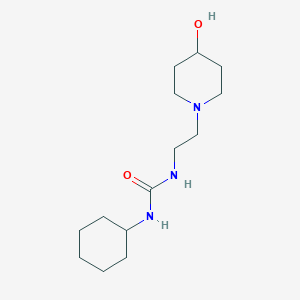


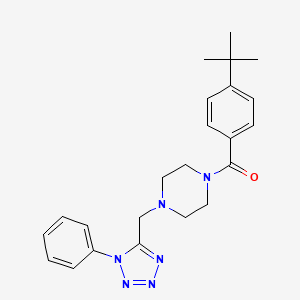

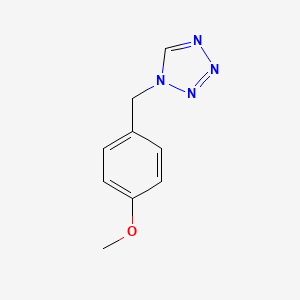
![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)
